Molecular Weight and Physicochemical Property Differentiation from the Non-Fluorinated Parent Scaffold
The incorporation of a fluoromethyl group into the 2,6-diazaspiro[3.4]octane scaffold results in a significant increase in molecular weight and lipophilicity compared to the non-fluorinated parent building block. The target compound has a molecular weight of 244.31 g/mol and a calculated XLogP3-AA of 0.9 [1]. In contrast, the non-fluorinated analog, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8), has a molecular weight of 212.29 g/mol . This 32.02 g/mol increase is accompanied by altered hydrogen bond acceptor/donor profiles, directly impacting pharmacokinetic properties and blood-brain barrier penetration potential.
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW: 244.31 g/mol; XLogP3-AA: 0.9 |
| Comparator Or Baseline | tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8): MW: 212.29 g/mol |
| Quantified Difference | ΔMW = +32.02 g/mol; Lipophilicity shift is observed but not numerically quantified in the comparator's data. |
| Conditions | Calculated properties from PubChem (release 2021.05.07) |
Why This Matters
For CNS drug discovery programs, a molecular weight below 300 Da and a logP of 1-3 are desirable; the target compound's profile places it in a more favorable property space for CNS penetration relative to its non-fluorinated analog, which may have lower lipophilicity.
- [1] PubChem Compound Summary for CID 71305951, tert-Butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. View Source
